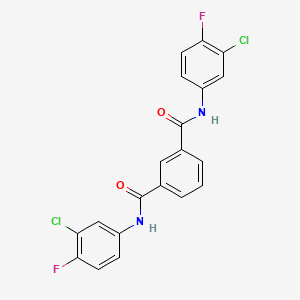
N,N'-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺是一种有机化合物,其特征在于两个3-氯-4-氟苯基基团连接到苯-1,3-二甲酰胺核心上
准备方法
合成路线和反应条件
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺的合成通常涉及3-氯-4-氟苯胺与苯-1,3-二羰基氯在受控条件下的反应。反应通常在三乙胺等碱的存在下进行,以中和反应过程中产生的盐酸。然后使用重结晶或柱色谱等技术纯化反应混合物,以获得高纯度的所需产物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流动系统可以提高生产过程的效率和产量。此外,工业方法可能会采用高性能液相色谱 (HPLC) 等先进的纯化技术,以确保化合物符合所需的质量标准。
化学反应分析
反应类型
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺可以进行各种化学反应,包括:
取代反应: 该化合物可以参与亲核取代反应,其中氯或氟原子被其他亲核试剂取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,导致形成不同的产物。
偶联反应: 它可以参与偶联反应,如铃木-宫浦偶联,其中它与硼酸反应形成联芳基化合物。
常用试剂和条件
亲核取代: 常用试剂包括氢氧化钠或氢氧化钾在极性溶剂如二甲亚砜 (DMSO) 中。
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 常用还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
偶联反应: 铃木-宫浦偶联反应中通常使用钯催化剂和碳酸钾等碱。
主要产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,亲核取代可以产生具有不同官能团的衍生物,而偶联反应可以产生具有扩展共轭的联芳基化合物。
科学研究应用
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺在科学研究中具有多种应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。
工业: 由于其独特的化学性质,该化合物可用于开发先进材料,如聚合物和涂料。
作用机制
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或改变其功能。所涉及的确切途径取决于所研究的特定生物系统。例如,在酶抑制研究中,该化合物可能充当竞争性抑制剂,与酶的活性位点结合,阻止底物结合。
相似化合物的比较
类似化合物
- N-(4-氟苯基)-3-溴苯甲酰胺
- 3-氯-4-氟苯基哌嗪
- 4-氟硝基苯
独特性
N,N'-双(3-氯-4-氟苯基)苯-1,3-二甲酰胺的独特性在于苯环上同时存在氯和氟原子,这会显着影响其化学反应性和生物活性。这些取代基的组合可以增强化合物的稳定性和对分子靶标的结合亲和力,使其成为各种应用中的一种有价值的化合物。
属性
分子式 |
C20H12Cl2F2N2O2 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC 名称 |
1-N,3-N-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2F2N2O2/c21-15-9-13(4-6-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-18(24)16(22)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI 键 |
MFDGZUOFBJDNIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















